molecular formula C11H11BrN2O2 B8671123 3-(5-Bromopyridine-3-carbonyl)-1-methylpyrrolidin-2-one CAS No. 88909-26-6

3-(5-Bromopyridine-3-carbonyl)-1-methylpyrrolidin-2-one

Cat. No. B8671123
Key on ui cas rn: 88909-26-6
M. Wt: 283.12 g/mol
InChI Key: IPEXPXISDSHQHA-UHFFFAOYSA-N
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Patent
US08754228B2

Procedure details

A suspension of NaH (60% in oil, 1.84 g, 46 mmol) was washed with toluene (3×10 ml) under nitrogen atmosphere. The resulting slurry in 50 ml of toluene was refluxed for 30 minutes under nitrogen and to it was added slowly a toluene (25 ml) solution of methyl 5-bromonicotinate (5 g, 23.26 mmol) and 1-methyl-2-pyrrolidone (4.58 g, 46.5 mmol) for 45 minutes. Then the reaction mixture was refluxed for 10 h. After completion of the reaction cooled to room temperature and added 10 ml of saturated ammonium chloride. The separated organic layer was dried over with sodium sulfate, filtered and evaporated under reduced pressure to obtain crude residue which was purified by silica-gel column chromatography using EtOAc/hexane (60:40) as an eluent to afford an off white solid (1.6 g, 24.4% yield).
Name
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
4.58 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Yield
24.4%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:5]=[N:6][CH:7]=[C:8]([CH:13]=1)[C:9]([O:11]C)=O.[CH3:14][N:15]1[CH2:19][CH2:18][CH2:17][C:16]1=[O:20].[Cl-].[NH4+]>C1(C)C=CC=CC=1>[Br:3][C:4]1[CH:5]=[N:6][CH:7]=[C:8]([CH:13]=1)[C:9]([CH:17]1[CH2:18][CH2:19][N:15]([CH3:14])[C:16]1=[O:20])=[O:11] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
1.84 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=NC=C(C(=O)OC)C1
Name
Quantity
4.58 g
Type
reactant
Smiles
CN1C(CCC1)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed with toluene (3×10 ml) under nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry in 50 ml of toluene was refluxed for 30 minutes under nitrogen and to it
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction mixture was refluxed for 10 h
Duration
10 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The separated organic layer was dried over with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain crude residue which
CUSTOM
Type
CUSTOM
Details
was purified by silica-gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=C(C(=O)C2C(N(CC2)C)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 24.4%
YIELD: CALCULATEDPERCENTYIELD 24.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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